Cas no 2138542-35-3 (4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid)

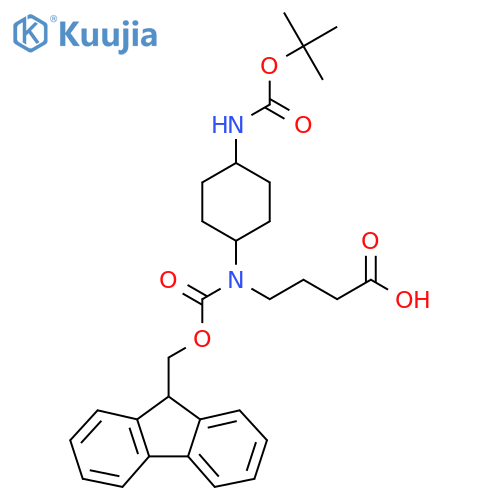

2138542-35-3 structure

商品名:4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid

4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid

- 4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid

- 2138542-35-3

- EN300-1081135

-

- インチ: 1S/C30H38N2O6/c1-30(2,3)38-28(35)31-20-14-16-21(17-15-20)32(18-8-13-27(33)34)29(36)37-19-26-24-11-6-4-9-22(24)23-10-5-7-12-25(23)26/h4-7,9-12,20-21,26H,8,13-19H2,1-3H3,(H,31,35)(H,33,34)

- InChIKey: LIRIFVFNPGJYRZ-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N(CCCC(=O)O)C1CCC(CC1)NC(=O)OC(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 522.27298694g/mol

- どういたいしつりょう: 522.27298694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 38

- 回転可能化学結合数: 11

- 複雑さ: 796

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 105Ų

4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1081135-0.05g |

4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |

2138542-35-3 | 95% | 0.05g |

$1020.0 | 2023-10-28 | |

| Enamine | EN300-1081135-0.5g |

4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |

2138542-35-3 | 95% | 0.5g |

$1165.0 | 2023-10-28 | |

| Enamine | EN300-1081135-0.1g |

4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |

2138542-35-3 | 95% | 0.1g |

$1068.0 | 2023-10-28 | |

| Enamine | EN300-1081135-2.5g |

4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |

2138542-35-3 | 95% | 2.5g |

$2379.0 | 2023-10-28 | |

| Enamine | EN300-1081135-5.0g |

4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |

2138542-35-3 | 5g |

$3520.0 | 2023-06-10 | ||

| Enamine | EN300-1081135-0.25g |

4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |

2138542-35-3 | 95% | 0.25g |

$1117.0 | 2023-10-28 | |

| Enamine | EN300-1081135-1.0g |

4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |

2138542-35-3 | 1g |

$1214.0 | 2023-06-10 | ||

| Enamine | EN300-1081135-10.0g |

4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |

2138542-35-3 | 10g |

$5221.0 | 2023-06-10 | ||

| Enamine | EN300-1081135-5g |

4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |

2138542-35-3 | 95% | 5g |

$3520.0 | 2023-10-28 | |

| Enamine | EN300-1081135-1g |

4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |

2138542-35-3 | 95% | 1g |

$1214.0 | 2023-10-28 |

4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

2138542-35-3 (4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid) 関連製品

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量